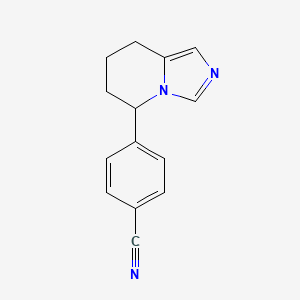

Fadrozol

Übersicht

Beschreibung

Fadrozol ist ein selektiver, nicht-steroidaler Aromatasehemmer, der hauptsächlich zur Behandlung von östrogenabhängigen Erkrankungen wie Brustkrebs eingesetzt wird. Es ist bekannt für seine hohe Spezifität und Potenz bei der Hemmung des Aromatase-Enzyms, das für die Umwandlung von Androgenen in Östrogene verantwortlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitril mit verschiedenen Reagenzien unter kontrollierten Bedingungen. Die Synthese umfasst typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Schwefelsäure .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von this compound große chemische Reaktoren und strenge Qualitätskontrollmaßnahmen umfassen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Der Prozess kann Kristallisationsschritte umfassen, um Fadrozolhydrochlorid zu erhalten, eine stabilere Form der Verbindung .

Wissenschaftliche Forschungsanwendungen

Fadrozol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Aromatasehemmer betreffen.

Biologie: Wird in der Forschung zur Hormonregulation und endokrinen Störung eingesetzt.

Medizin: Wird auf sein Potenzial zur Behandlung verschiedener östrogenabhängiger Erkrankungen untersucht, darunter Brustkrebs.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und therapeutischer Mittel eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Aromatase-Enzym hemmt, das für die Biosynthese von Östrogenen aus Androgenen entscheidend ist. Durch die Blockierung dieses Enzyms reduziert this compound den Östrogenspiegel im Körper und hemmt damit das Wachstum von östrogenabhängigen Tumoren. Die molekularen Zielstrukturen sind das Aromatase-Enzym und die an der Östrogenbiosynthese beteiligten Pfade .

Wirkmechanismus

Target of Action

Fadrozole primarily targets the enzyme aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens . By inhibiting aromatase, Fadrozole effectively reduces estrogen production .

Mode of Action

Fadrozole is a nonsteroidal aromatase inhibitor . It binds to the aromatase enzyme and inhibits its activity, thereby preventing the conversion of androgens to estrogens . This results in a decrease in estrogen levels, which can be beneficial in conditions where estrogen plays a detrimental role, such as estrogen-dependent breast cancer .

Biochemical Pathways

The primary biochemical pathway affected by Fadrozole is the aromatase pathway . By inhibiting aromatase, Fadrozole disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various processes that are regulated by estrogens, including the growth of certain types of breast cancer cells .

Pharmacokinetics

The pharmacokinetics of Fadrozole have been studied in postmenopausal women . Fadrozole hydrochloride was administered orally in doses ranging from 0.3 to 2.0 mg every 12 hours for 5 days . The study found that the pharmacokinetics of Fadrozole were dose-proportional in the therapeutic dose range . Oral clearance of Fadrozole was found to be related to total body weight .

Result of Action

The primary result of Fadrozole’s action is a reduction in estrogen levels . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells . Fadrozole has been used in Japan for the treatment of breast cancer .

Action Environment

The action of Fadrozole can be influenced by various environmental factors. For instance, the drug’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as food or other drugs, can potentially interact with Fadrozole and affect its action . .

Biochemische Analyse

Biochemical Properties

Fadrozole acts as an inhibitor of the enzyme Cytochrome P450 aromatase (CYP19), which is responsible for the conversion of C19 androgens to C18 estrogens . By inhibiting this enzyme, Fadrozole effectively reduces the concentration of estrogens, such as β-estradiol (E2), in the body .

Cellular Effects

In cellular processes, Fadrozole’s inhibition of aromatase leads to a decrease in estrogen levels, which can have significant effects on various types of cells. For instance, in female fathead minnows, Fadrozole exposure led to a decrease in plasma E2 and vitellogenin concentrations . Vitellogenin is a yolk protein precursor produced in the liver of oviparous animals, and its production is stimulated by estrogens .

Molecular Mechanism

Fadrozole exerts its effects at the molecular level primarily through its interaction with the aromatase enzyme. By binding to the active site of this enzyme, Fadrozole prevents the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .

Temporal Effects in Laboratory Settings

In a short-term reproduction assay with fathead minnows, Fadrozole exposure for 21 days led to a concentration-dependent reduction in fecundity . This suggests that the effects of Fadrozole can change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of Fadrozole can vary with different dosages. In broiler chickens, for example, a study found that Fadrozole treatment led to female-to-male sex reversal . The study also found that the combination of Fadrozole and recombinant human insulin-like growth factor I (rhIGF-I) could increase body weight in both sexes compared to individual injections .

Metabolic Pathways

Fadrozole’s primary role in metabolic pathways involves the inhibition of the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens . This can have downstream effects on metabolic flux and metabolite levels .

Transport and Distribution

Given its role as an aromatase inhibitor, it is likely that it interacts with the enzyme in tissues where aromatase is present, such as the brain and gonads .

Subcellular Localization

As an aromatase inhibitor, it is likely to be found in the endoplasmic reticulum, where the aromatase enzyme is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fadrozole can be synthesized through a multi-step process. One common method involves the reaction of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile with various reagents under controlled conditions. The synthesis typically involves the use of solvents like dichloromethane and catalysts such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of fadrozole may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization steps to obtain fadrozole hydrochloride, which is a more stable form of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fadrozol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Produkten führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Letrozol: Ein weiterer nicht-steroidaler Aromatasehemmer mit einem ähnlichen Wirkmechanismus.

Anastrozol: Ein potenter Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.

Exemestan: Ein steroidaler Aromatasehemmer, der irreversibel an das Aromatase-Enzym bindet.

Einzigartigkeit von Fadrozol

This compound ist aufgrund seiner hohen Spezifität und Potenz als Aromatasehemmer einzigartig. Es hat sich gezeigt, dass es in bestimmten klinischen Situationen im Vergleich zu anderen ähnlichen Verbindungen wirksamer ist. Darüber hinaus reduziert seine nicht-steroidale Natur das Risiko von Nebenwirkungen, die mit steroidalen Inhibitoren verbunden sind .

Eigenschaften

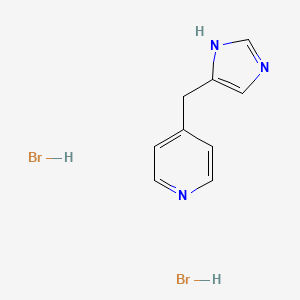

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPFFLWZZBQMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-31-3 (mono-hydrochloride) | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034141 | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-47-1 | |

| Record name | Fadrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fadrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fadrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

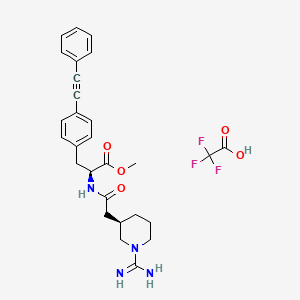

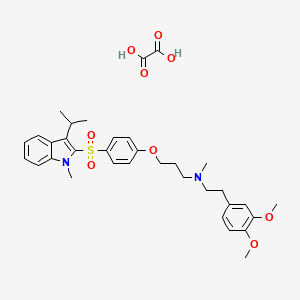

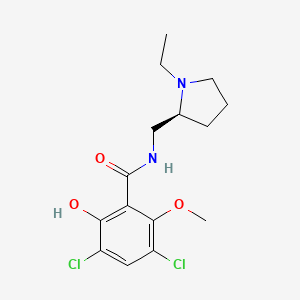

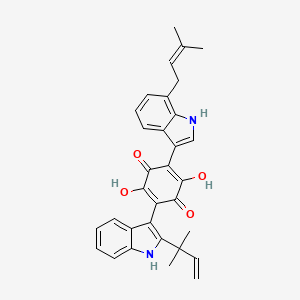

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)

![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)